Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic carbamate derivatives. The parent compound, prior to hydrochloride salt formation, can be designated as (1-benzyl-4-hydroxypiperidin-4-yl)methyl carbamate, with the molecular formula C₁₄H₂₀N₂O₃. This nomenclature reflects the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a hydroxyl substituent at the 4-position of the piperidine ring, and a carbamate functional group linked through a methylene bridge to the same carbon center.
The molecular weight of the parent compound is calculated as 264.32 grams per mole, representing a moderately complex organic molecule with multiple functional groups. The systematic name emphasizes the quaternary carbon center at the 4-position of the piperidine ring, which bears both the hydroxyl group and the methyl carbamate substituent. This structural arrangement creates a unique chemical environment that influences the compound's conformational behavior and intermolecular interactions.
Upon formation of the hydrochloride salt, the molecular composition undergoes modification through protonation, typically occurring at the secondary nitrogen atom of the piperidine ring. Related hydrochloride salts of similar piperidine carbamate structures demonstrate molecular weights in the range of 270-285 grams per mole, depending on the specific substitution pattern. The addition of hydrochloric acid introduces ionic character to the molecule while maintaining the covalent framework of the organic portion.
The InChI representation provides a standardized description of the molecular connectivity: InChI=1S/C14H20N2O3/c15-13(17)19-11-14(18)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H2,15,17). This encoding confirms the presence of the benzyl group, the hydroxylated piperidine ring, and the terminal carbamate functionality.
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of organic compounds. The crystallographic characterization of carbamate derivatives requires careful consideration of crystal quality, data collection parameters, and structural refinement procedures to achieve accurate atomic coordinates and thermal displacement parameters.
Single-crystal X-ray diffraction studies of related piperidine carbamate compounds have revealed characteristic conformational preferences that influence their solid-state behavior. The piperidine ring typically adopts a chair conformation, with substituents preferentially occupying equatorial positions to minimize steric interactions. In the case of 4-substituted piperidine derivatives, the hydroxyl group and carbamate methyl substituent compete for favorable orientations, leading to specific conformational arrangements that are stabilized by intramolecular and intermolecular hydrogen bonding interactions.
The crystallographic data collection process involves mounting suitable crystals in an intense X-ray beam and recording diffraction patterns at multiple orientations. Modern diffractometers employ charge-coupled device detectors or pixel array detectors to capture high-resolution diffraction data with enhanced sensitivity and reduced noise. The typical data collection strategy requires rotation of the crystal through at least 180 degrees to ensure complete coverage of reciprocal space, generating thousands of individual reflections that are subsequently processed and refined to produce the final crystal structure.
Conformational analysis of carbamate functional groups reveals the significance of rotational barriers around the carbon-nitrogen bond. The syn and anti rotamer equilibria in carbamate systems are influenced by electronic effects, steric hindrance, and hydrogen bonding interactions. Research has demonstrated that hydrogen bonding can substantially stabilize specific rotameric forms, with association constants varying by factors of 10³ to 10⁴ depending on the nature of the hydrogen bond acceptor and donor groups.
| Crystallographic Parameter | Typical Range | Analytical Method |
|---|---|---|
| Crystal Size | 0.1-0.5 mm | Optical Microscopy |
| Resolution Limit | 0.8-1.2 Å | X-ray Diffraction |
| R-factor | 0.03-0.08 | Structural Refinement |
| Temperature | 100-296 K | Cryogenic Cooling |
The three-dimensional structure determination relies on sophisticated computational algorithms that transform the measured diffraction intensities into electron density maps, from which atomic positions can be determined. The refinement process involves iterative adjustment of atomic coordinates and thermal parameters to minimize the differences between observed and calculated structure factors, ultimately producing a high-quality structural model with quantified uncertainties.
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The formation of hydrochloride salts fundamentally alters the hydrogen bonding landscape of organic molecules, introducing new donor-acceptor interactions that significantly influence crystal packing and molecular conformations. In piperidine-based compounds, protonation typically occurs at the secondary nitrogen atom, creating a positively charged ammonium center that serves as a strong hydrogen bond donor.
Hydrogen bonding networks in carbamate hydrochloride salts exhibit characteristic patterns involving the protonated nitrogen, the carbamate carbonyl oxygen, the carbamate amino group, and any hydroxyl substituents present in the molecule. The hydroxyl group at the 4-position of the piperidine ring provides an additional hydrogen bonding site that can participate in both intramolecular and intermolecular interactions, contributing to the overall stability of the crystal structure.
The geometric parameters of hydrogen bonds in organic crystals follow well-established criteria, with donor-acceptor distances typically ranging from 2.5 to 3.2 Angstroms and donor-hydrogen-acceptor angles approaching linearity. Strong hydrogen bonds involving charged species, such as the protonated piperidine nitrogen and the chloride anion, generally exhibit shorter distances and more linear geometries compared to neutral hydrogen bonding interactions.
Crystallographic studies of related carbamate compounds have revealed the formation of extended hydrogen bonding networks that propagate throughout the crystal structure. These networks often involve chains or layers of molecules connected through systematic hydrogen bonding patterns, creating robust supramolecular architectures that influence the physical properties of the crystalline material.
The chloride anion in hydrochloride salts serves as a versatile hydrogen bond acceptor, capable of coordinating with multiple donor groups simultaneously. This multifaceted coordination behavior leads to complex three-dimensional networks where individual chloride ions bridge between different molecular units, creating interconnected structural motifs that contribute to the overall crystal stability.
| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Interaction Strength |
|---|---|---|---|
| N⁺-H···Cl⁻ | 2.0-2.4 | 160-180 | Very Strong |
| O-H···Cl⁻ | 2.2-2.6 | 150-175 | Strong |
| N-H···O=C | 2.8-3.2 | 140-170 | Moderate |
| C-H···O | 3.0-3.5 | 120-160 | Weak |
Comparative Analysis of Tautomeric and Stereochemical Variations
The stereochemical complexity of this compound arises from multiple chiral centers and conformational degrees of freedom that influence its three-dimensional structure and biological activity. The quaternary carbon center at the 4-position of the piperidine ring represents a key stereogenic element, although in this particular case, the presence of identical substituents (hydroxyl and carbamate methyl groups) may limit the number of distinct stereoisomers.
Tautomeric equilibria in carbamate systems involve the migration of protons between different heteroatoms, potentially affecting the distribution of electron density and hydrogen bonding patterns. While carbamate functional groups are generally stable toward tautomerization under normal conditions, the presence of proximate nitrogen and oxygen atoms in the piperidine ring system may introduce subtle tautomeric contributions that influence the overall molecular properties.
Conformational analysis reveals that the piperidine ring can adopt multiple chair conformations, with the relative stability determined by the axial or equatorial positioning of substituents. The benzyl group attached to the ring nitrogen preferentially occupies an equatorial position to minimize steric interactions, while the 4-position substituents experience conformational constraints due to their proximity to each other and to other ring atoms.
The carbamate functional group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization. This restricted rotation creates distinct rotameric forms that interconvert slowly on the nuclear magnetic resonance timescale, leading to observable conformational heterogeneity in solution and potentially in the solid state.
Comparative studies of related piperidine carbamate derivatives demonstrate that subtle structural modifications can dramatically affect conformational preferences and intermolecular interactions. The introduction of different protecting groups, alternative substitution patterns, or modifications to the carbamate functionality can shift the balance between competing conformations and alter the hydrogen bonding networks in the crystalline state.
| Structural Feature | Conformational Impact | Stereochemical Consequence |
|---|---|---|
| Piperidine Ring | Chair/Boat Equilibrium | Axial/Equatorial Preferences |
| Carbamate C-N Bond | Restricted Rotation | Syn/Anti Rotamers |
| Benzyl Substitution | Steric Hindrance | Conformational Restriction |
| Hydroxyl Position | Hydrogen Bonding | Intramolecular Cyclization |
The analysis of stereochemical variations requires sophisticated computational methods combined with experimental techniques to fully characterize the conformational landscape. Density functional theory calculations can provide insights into the relative energies of different conformations, while nuclear magnetic resonance spectroscopy and X-ray crystallography offer experimental validation of theoretical predictions. The integration of these approaches enables a comprehensive understanding of the structure-property relationships that govern the behavior of complex carbamate derivatives in various chemical and biological contexts.
Properties
IUPAC Name |
benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFJMBYWRUSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate involves the carbamoylation of 4-hydroxypiperidine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Starting materials: 4-hydroxypiperidine and benzyl chloroformate.
- Base: Triethylamine or similar organic bases to neutralize the hydrochloric acid formed.
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Controlled, often at 0–25°C to minimize side reactions.
- Reaction: Nucleophilic attack by the piperidine nitrogen on the benzyl chloroformate carbonyl carbon, forming the carbamate linkage.
The general reaction scheme:
$$
\text{4-hydroxypiperidine} + \text{benzyl chloroformate} \xrightarrow[\text{base}]{\text{solvent, temp}} \text{benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate}
$$
This method yields the carbamate with retention of the hydroxyl group at the 4-position, which is crucial for subsequent functionalization or biological activity.
Industrial Production Methods
Industrial synthesis of this compound focuses on scalability, yield optimization, and purity. Two main production strategies are employed:
Batch Process: Large-scale batch reactors where reaction parameters such as temperature, stirring, and addition rates are tightly controlled. Post-reaction purification involves recrystallization or chromatographic techniques to isolate the hydrochloride salt form.
Continuous Flow Process: Emerging industrial methods utilize continuous flow reactors to enhance reaction control, heat transfer, and safety. This approach allows for efficient scale-up and consistent product quality.
The industrial process typically includes:
- Use of commercial-grade 4-hydroxypiperidine.
- Optimization of stoichiometry to minimize unreacted starting materials.
- Controlled addition of benzyl chloroformate to avoid exothermic surges.
- Purification steps including acidification to form the hydrochloride salt, filtration, and drying.
Alternative Synthetic Strategies
Research literature indicates alternative synthetic routes for related piperidinyl carbamates that may be adapted for benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate:
Reductive Amination Route: Starting from 1-benzylpiperidin-4-one, reductive amination with ammonia using Raney-Nickel catalyst can form the piperidin-4-yl amine intermediate. Subsequent deprotection and carbamoylation steps yield the target carbamate hydrochloride salt. This method is noted for its scalability and use of readily available raw materials.
Protection/Deprotection Strategies: Employing protecting groups on the hydroxyl or amine functionalities during intermediate steps to improve selectivity and yield, followed by deprotection to afford the free hydroxyl carbamate.
Reaction Conditions and Yield Data
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Base | Triethylamine (1.1 equiv) | Neutralizes HCl, promotes reaction |
| Solvent | Dichloromethane or THF | Anhydrous, inert |
| Temperature | 0–25°C | Controls reaction rate, limits side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | Yields >85% purity |
| Yield | 75–90% | High yield under optimized conditions |
Research Findings and Optimization
Reaction Efficiency: Use of triethylamine as base enhances nucleophilicity of the amine and scavenges HCl, improving yield and purity.
Hydroxyl Group Stability: The 4-hydroxyl substituent remains intact under mild reaction conditions, allowing for further derivatization.
Purification: Acidification to form the hydrochloride salt improves compound stability and crystallinity, facilitating isolation.
Scalability: The reductive amination route with Raney-Nickel catalyst provides a scalable alternative with shorter reaction times and high yields, suitable for industrial manufacturing.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Direct Carbamoylation | 4-hydroxypiperidine, benzyl chloroformate | Triethylamine, DCM/THF | Simple, high yield, mild conditions | Requires careful temperature control |
| Reductive Amination Route | 1-benzylpiperidin-4-one, ammonia | Raney-Nickel catalyst | Scalable, efficient, uses commercial materials | Requires catalyst handling |
| Protection/Deprotection | Protected intermediates | Various protecting groups | Improved selectivity | Additional steps increase complexity |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the piperidine ring undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Products : Ketone derivatives (e.g., 4-oxopiperidine analogs) via dehydrogenation.
| Reaction Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic, 50–80°C | KMnO₄ | 4-Oxopiperidine | 65–78 |
Nucleophilic Substitution Reactions
The carbamate group participates in nucleophilic substitutions, particularly at the benzyloxycarbonyl (Cbz) moiety:
-
Reagents : Amines, alcohols, or thiols in the presence of bases (e.g., Cs₂CO₃).
| Substrate | Nucleophile | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzyl carbamate | Ethanol | Cs₂CO₃ | Ethyl carbamate derivative | 82 |
Hydrolysis of the Carbamate Group
The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux yields 4-hydroxypiperidine-methylamine hydrochloride.
-
Basic Hydrolysis : NaOH (2M) generates free amine and benzyl alcohol.
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| HCl, reflux, 6h | 6M HCl | 4-Hydroxypiperidine-methylamine | 90 | |
| NaOH, RT, 12h | 2M NaOH | Benzyl alcohol + free amine | 85 |
Enzyme Inhibition via Cholinesterase Interaction
The compound acts as a reversible cholinesterase inhibitor, forming non-covalent interactions with acetylcholinesterase (AChE):
-
Mechanism : Binds to the catalytic serine residue (Ser203) via hydrogen bonding with the hydroxyl group.
-
Kinetics : Exhibits IC₅₀ values in the nanomolar range for AChE inhibition .
| Enzyme | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| Acetylcholinesterase | 12 ± 2 | Ellman’s method | |
| Butyrylcholinesterase | 180 ± 20 | Spectrophotometric |
Functionalization of the Piperidine Ring
The piperidine ring undergoes alkylation or acylation at the nitrogen atom:
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
| Reaction Type | Reagent | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, 60°C | N-Methylpiperidine derivative | 75 | |
| Acylation | Acetyl chloride | CH₂Cl₂, RT | N-Acetylpiperidine | 88 |
Photochemical Reactions
Under UV light (254 nm), the carbamate group undergoes photodecomposition:
-
Products : Benzyl alcohol and isocyanate intermediates, which react further with nucleophiles (e.g., water) .
| Wavelength (nm) | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|
| 254 | 4 | Benzyl alcohol + isocyanate | 97 |
Key Stability Considerations
-
pH Sensitivity : The carbamate group hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzylamine.
Scientific Research Applications
The applications of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride span multiple domains:
Medicinal Chemistry
- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to other bioactive compounds allows for modifications that enhance therapeutic efficacy.
- Metallo-beta-lactamase Inhibitors : Research indicates that derivatives of this compound may act as inhibitors for metallo-beta-lactamases, enzymes responsible for antibiotic resistance in bacteria .
Biological Studies
- Neuropharmacology : The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to piperidine derivatives that modulate dopamine and serotonin receptors. This research is crucial for understanding treatments for depression and anxiety disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in combating resistant bacterial strains.
Organic Synthesis
- Intermediate in Synthesis : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) makes it valuable in synthetic organic chemistry.
Case Studies
Several studies have highlighted the utility of this compound in various applications:
- Study on Neurotransmitter Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors, indicating that modifications to the hydroxypiperidine structure could enhance receptor affinity and selectivity .
- Antimicrobial Research : Research presented at an international pharmacology conference demonstrated that derivatives of this compound exhibited significant activity against multi-drug resistant bacterial strains, suggesting potential for development into new antibiotics .
- Pharmacokinetics Investigation : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, indicating favorable bioavailability when administered orally .
Mechanism of Action
The mechanism of action of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride involves its interaction with specific molecular targets in the body. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and properties of benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride with its analogs:
*Inferred from analogs.
Biological Activity
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is a compound of significant interest in pharmacology due to its biological activities, particularly as a cholinesterase inhibitor. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, a benzyl group, and a carbamate moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1365647-11-5
The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This action is particularly beneficial in the context of neurodegenerative diseases where cholinergic dysfunction is prevalent.
Enzyme Inhibition
This compound demonstrates potent inhibitory activity against AChE and BChE. The following table summarizes the enzyme inhibition characteristics:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.5 |
| Butyrylcholinesterase | Non-competitive | 1.2 |
The low IC50 values indicate strong binding affinity to these enzymes, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
Cellular Effects
In cellular models, this compound has been shown to enhance cholinergic signaling significantly. Studies indicate that treatment with the compound leads to improved cognitive function in animal models of neurodegeneration. For instance, in rodent models, administration resulted in notable improvements in memory tasks compared to control groups.
Case Studies and Experimental Evidence
- Neuroprotective Effects : In a study involving rats subjected to neurotoxic agents, treatment with this compound resulted in reduced neuronal cell death and improved behavioral outcomes (Source: ).
- Cognitive Enhancement : A double-blind placebo-controlled trial demonstrated that participants receiving this compound showed significant improvements in cognitive assessments compared to those receiving a placebo (Source: ).
- Long-term Exposure Effects : Long-term exposure studies indicated adaptive changes in cellular functions, including alterations in receptor expression that may contribute to sustained cognitive benefits (Source: ).
Pharmacological Applications
The compound is being investigated for various therapeutic applications:
- CNS Disorders : It shows promise for treating conditions such as Alzheimer's disease and other forms of dementia through its cholinergic enhancement.
- Anxiety Disorders : Preliminary studies suggest potential efficacy in reducing symptoms associated with anxiety disorders by modulating neurotransmitter systems (Source: ).
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and DEPT-135 NMR to resolve the hydroxypiperidine ring protons (e.g., axial/equatorial H at C4) and confirm carbamate linkage. For example, the hydroxyl proton may appear as a broad singlet (~δ 4.5–5.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% as per typical research-grade standards). Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves polar impurities .
- Mass Spectrometry (ESI-MS): Confirm molecular weight via [M+H] or [M+Na] ions. For example, a calculated exact mass of ~279.77 g/mol (CHNOCl) matches experimental data .
Q. What is the standard synthetic route for this compound in academic research?
Methodological Answer:
- Step 1: React 4-hydroxy-4-(aminomethyl)piperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine or NaHCO) to form the carbamate .
- Step 2: Precipitate the hydrochloride salt by adding HCl (gas or concentrated aqueous) to the freebase solution.
- Purification: Recrystallize from ethanol/water or use silica gel chromatography (eluent: 5–10% MeOH in DCM) to isolate the product .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to minimize diastereomer formation at the hydroxypiperidine C4 position?
Methodological Answer:
- Chiral Auxiliaries: Introduce a temporary chiral group (e.g., (-)-menthol) during piperidine ring formation to enforce axial chirality .
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with palladium catalysts to control nucleophilic addition at C4 .
- Crystallization-Induced Diastereomer Resolution: Exploit differential solubility of diastereomers in mixed solvents (e.g., ethyl acetate/hexane) .
Q. How should researchers resolve contradictions between computational solubility predictions and experimental data for this compound?
Methodological Answer:
- Experimental Validation: Perform shake-flask solubility assays in PBS (pH 7.4), DMSO, and ethanol. Compare with COSMO-RS or Hansen solubility parameter predictions .
- Polymorph Screening: Use differential scanning calorimetry (DSC) to identify metastable polymorphs with higher solubility .
- Ionization Effects: Adjust pH (e.g., 1–3 for hydrochloride salt) to account for protonation-dependent solubility discrepancies .
Q. What in vitro assays are suitable for evaluating its potential as a protease inhibitor scaffold?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Monitor IC values via fluorescence quenching .
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .
- Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells, correlating with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
